molecular formula C16H19N3O3S2 B5599231 4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide

4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide

Cat. No. B5599231
M. Wt: 365.5 g/mol
InChI Key: XYVWQKRQOBPUIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of arylpiperazine derivatives, including 4-[(4-Methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide, often involves complex chemical reactions, including N-alkylation, sulfonylation, and carboxamide formation. These processes require precise control over reaction conditions to achieve the desired product with high purity and yield. For instance, the sulfonylation step, critical for introducing the sulfonyl group, utilizes sulfonamide chemistry, which is a hallmark of many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This step is crucial for the compound's synthesis and defines its chemical behavior and potential pharmacological properties (Carta, Scozzafava, & Supuran, 2012).

Molecular Structure Analysis

The molecular structure of 4-[(4-Methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide is characterized by its arylpiperazine core, sulfonyl group, and carboxamide functionality. The presence of the sulfonyl group attached to the piperazine ring and the phenyl group linked to the thiophene carboxamide moiety contributes to the compound's distinct chemical and physical properties. The structure-activity relationship (SAR) studies highlight the importance of these functional groups in determining the compound's reactivity, stability, and interaction with biological targets. Understanding the molecular structure is essential for predicting the compound's behavior in chemical reactions and its potential biological activities (El-Qaliei et al., 2020).

Safety and Hazards

The compound “4-[(4-methylpiperazin-1-yl)sulfonyl]aniline” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)sulfonyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-18-7-9-19(10-8-18)24(21,22)14-11-15(23-12-14)16(20)17-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVWQKRQOBPUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylpiperazin-1-yl)sulfonyl-N-phenylthiophene-2-carboxamide

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